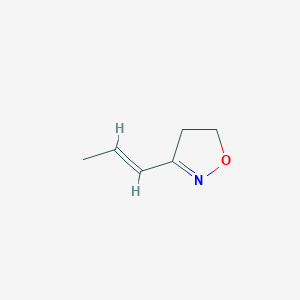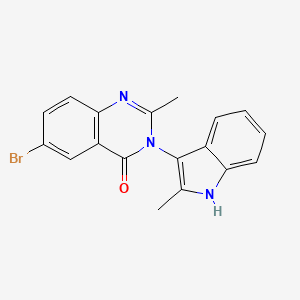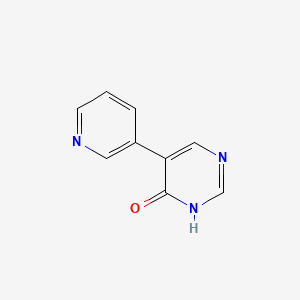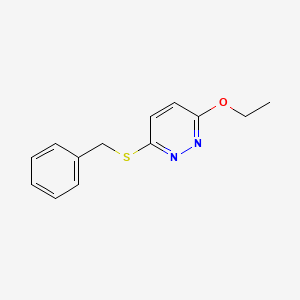
N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxooxazolidin-3-yl)acetamide is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a hydroxy group, and an oxazolidinone ring. It is often used in research and industrial applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxooxazolidin-3-yl)acetamide typically involves the reaction of 2,6-dimethylaniline with glyoxylic acid, followed by cyclization with ethylene glycol to form the oxazolidinone ring. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and heating under reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxooxazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxazolidinone ring can be reduced to form a secondary amine.
Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxooxazolidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The oxazolidinone ring is particularly important for its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide
- N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide
Uniqueness
N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxooxazolidin-3-yl)acetamide is unique due to the presence of the hydroxy group, which imparts different chemical reactivity and biological activity compared to its methoxy-substituted counterparts. This difference can influence its solubility, stability, and interaction with biological targets .
Propiedades
Número CAS |
78157-39-8 |
|---|---|
Fórmula molecular |
C13H16N2O4 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-hydroxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H16N2O4/c1-9-4-3-5-10(2)12(9)15(11(17)8-16)14-6-7-19-13(14)18/h3-5,16H,6-8H2,1-2H3 |
Clave InChI |
BUHXHBAHKSRDBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(C(=O)CO)N2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)



![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)


